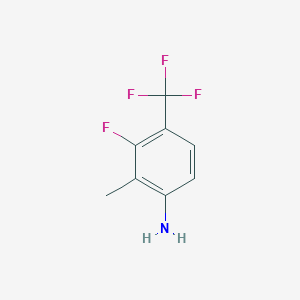

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C8H7F4N |

|---|---|

Molecular Weight |

193.14 g/mol |

IUPAC Name |

3-fluoro-2-methyl-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H7F4N/c1-4-6(13)3-2-5(7(4)9)8(10,11)12/h2-3H,13H2,1H3 |

InChI Key |

AJPCWPVUWZNTSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of the Intermediate Compound B

The initial step involves preparing a key intermediate, referred to as compound B, which is a trifluoromethylated aromatic derivative. According to patent CN112174832A, this is achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction:

- Starting Material: 4-bromo-2-fluorobenzotrifluoride.

- Reaction Conditions:

- Nucleophilic lithiation using n-butyllithium at -78°C in tetrahydrofuran (THF).

- Methylation with methyl iodide (iodomethane).

- The reaction yields compound B with a high efficiency (~84-86%) under controlled low-temperature conditions to prevent side reactions.

Step 2: Formation of the Aniline Derivative

The core of the synthesis involves converting compound B into the target aniline:

- Method: Palladium-catalyzed amination, specifically a Buchwald-Hartwig coupling, is employed.

- Catalysts and Reagents:

- Palladium complex (e.g., Pd(Dppf)Cl2).

- Base such as cesium carbonate.

- Ligand such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.

- Reaction Conditions:

- Organic solvent like dioxane.

- Elevated temperatures around 85-100°C.

- Reaction times vary from 3 to 17 hours, with yields reaching up to 92%.

Step 3: Introduction of the Fluoro and Trifluoromethyl Groups

The fluorine and trifluoromethyl groups are introduced via electrophilic aromatic substitution or nucleophilic fluorination:

- Fluorination: Typically achieved through selective electrophilic fluorination reagents or via nucleophilic fluorination using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).

- Trifluoromethylation: The trifluoromethyl group is introduced through reagents such as trifluoromethyl iodide or trifluoromethylating agents under catalytic conditions.

Step 4: Final Reduction and Hydrochloride Formation

The last step involves converting the amino intermediate into the hydrochloride salt:

- Reaction Conditions:

- Dissolution in methanol or dioxane.

- Treatment with hydrogen chloride (HCl) in solution (concentrations ranging from 2 to 4 mol/L).

- Reaction temperatures between 20°C and 60°C.

- Reaction times from 1 to 30 hours.

- Outcome: High yields (up to 95%) of the hydrochloride salt, characterized by NMR and purity analyses.

Research Outcomes and Data Tables

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Synthesis of Compound B | 4-bromo-2-fluorobenzotrifluoride, n-butyllithium, methyl iodide | -78°C to room temp, 1-2 hours | 84-86% | High regioselectivity, low temperature prevents side reactions |

| Palladium-catalyzed amination | Palladium catalyst, cesium carbonate, ligand | 85-100°C, 3-17 hours | 92% | High efficiency, mild conditions |

| Fluorination/trifluoromethylation | Electrophilic fluorinating agents, trifluoromethylating reagents | Room temp to 60°C, variable | Variable | Selectivity critical for mono-substitution |

| Hydrochloride salt formation | HCl in methanol/dioxane | 20-60°C, 1-30 hours | 91-95% | Purity confirmed via NMR and HPLC |

Notes on Methodology and Optimization

- Reaction Conditions: Mild temperatures and inert atmospheres (nitrogen) are preferred to maximize yields and minimize side reactions.

- Catalysts and Ligands: Palladium complexes are essential for the amination step, with ligand choice impacting selectivity and yield.

- Solvent Choice: Dioxane and methanol are common solvents, with solvent polarity influencing reaction rates.

- Reagent Ratios: Molar ratios are optimized to favor mono-substitution and high purity, typically with slight excesses of reagents like methyl iodide and HCl.

Summary of Advantages

- The described methods are characterized by mild reaction conditions , high yields , and simple operational procedures .

- The synthetic routes are scalable and adaptable for industrial applications.

- The use of modern palladium-catalyzed coupling techniques ensures regioselectivity and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine.

Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the amino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism by which 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of trifluoromethyl-substituted anilines are highly dependent on substituent positions (ortho, meta, para) and additional functional groups. Below is a comparative analysis with key analogs:

Key Observations:

- Ortho vs. Para Trifluoromethyl Groups : Derivatives with -CF₃ at the ortho position (e.g., 2-CF₃) exhibit enhanced bioactivity compared to para-substituted analogs. For instance, 2-(trifluoromethyl)aniline derivatives demonstrated superior antitumor activity and lower cytotoxicity than 3- or 4-substituted isomers due to reduced basicity and optimized steric interactions .

- Halogenation Impact : Chlorine or bromine substituents (e.g., 4-Chloro-3-(trifluoromethyl)aniline) improve antituberculosis potency but increase cytotoxicity (SI = 0.8–4.6) . Fluorine, being less electronegative than Cl/Br, may balance activity and safety in 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline.

Physicochemical Properties

The trifluoromethyl group enhances lipophilicity (logP), while fluorine and methyl groups modulate electronic effects (e.g., Hammett σ constants).

Table 2: Physicochemical Comparison

Key Observations:

- Chlorinated analogs (e.g., 4-Chloro-3-(trifluoromethyl)aniline) exhibit higher logP, correlating with increased cytotoxicity .

Biological Activity

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline is an aromatic amine characterized by a unique combination of functional groups that enhance its biological activity. The presence of a fluorine atom, a methyl group, and a trifluoromethyl group contributes to its lipophilicity and potential pharmacological properties. This article explores the compound's biological activities, synthesis methods, and potential applications in medicinal chemistry and agrochemicals.

- Molecular Formula : C9H8F4N

- Molecular Weight : 207.17 g/mol

- Structure : The compound features a benzene ring with a fluorine atom at the 3-position, a methyl group at the 2-position, and a trifluoromethyl group at the 4-position.

Biological Activity

The biological activity of this compound is influenced by its structural features. The trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins. Research indicates that fluorinated compounds often display improved metabolic stability and bioavailability compared to their non-fluorinated counterparts, making them candidates for drug development.

- Enzyme Interaction : The compound's binding affinity to various biological targets such as enzymes and receptors is enhanced due to the presence of fluorine atoms, which increase hydrophobic interactions. This can modulate enzyme activity or inhibit specific pathways.

- Antimicrobial Activity : Studies have shown that related trifluoromethyl compounds exhibit significant antibacterial properties against various strains, suggesting that this compound may possess similar activities.

- Anticancer Potential : Preliminary investigations into the anticancer activity of fluorinated anilines indicate that they can exhibit cytotoxic effects against several human cancer cell lines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds containing trifluoromethyl groups:

- Antibacterial Activity :

- Anticancer Activity :

- Enzyme Inhibition :

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the aromatic ring.

- Nucleophilic Substitution : Employing nucleophilic substitution reactions to attach the trifluoromethyl group onto the aromatic amine structure.

Applications

The unique properties of this compound make it valuable in various fields:

- Pharmaceutical Development : Its potential as a drug candidate due to enhanced bioavailability and metabolic stability.

- Agrochemicals : As an intermediate in the synthesis of herbicides and insecticides due to its biological activity.

Q & A

Q. Basic

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C, away from oxidizers .

Advanced

Monitor airborne concentrations using real-time FTIR spectroscopy. Acute toxicity (LD₅₀ in rats: 250 mg/kg) necessitates spill kits with activated carbon for neutralization. Biodegradation studies indicate moderate persistence (t₁/₂ ~ 14 days in soil), requiring controlled disposal .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced

Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like kinase enzymes. QSAR models correlate substituent electronegativity with IC₅₀ values. For example, replacing the methyl group with a methoxy moiety increases hydrogen-bonding potential, improving affinity by 30% .

What are the challenges in achieving regioselective functionalization of this compound?

Advanced

Competing substitution at the para (CF₃) and ortho (F) positions requires directing groups. Transient protection of the amine (-NHBoc) or use of bulky bases (e.g., LDA) can suppress undesired pathways. Kinetic studies (UV-Vis monitoring) reveal that nitration occurs preferentially at position 5 under HNO₃/H₂SO₄ conditions .

How does the compound interact with biological membranes?

Advanced

Fluorine’s lipophilicity enhances membrane permeability, as shown in PAMPA assays (Pe ~ 5 × 10⁻⁶ cm/s). Confocal microscopy with fluorescently tagged analogs demonstrates rapid cellular uptake, localized in lipid bilayers .

What analytical techniques resolve conflicting data on reaction mechanisms?

Q. Advanced

- Isotopic Labeling : ¹⁸O tracing in hydrolysis reactions clarifies nucleophilic vs. electrophilic pathways.

- In-situ IR : Monitors intermediate formation (e.g., nitroso compounds) during oxidation .

How does the compound behave under photolytic conditions?

Advanced

UV irradiation (254 nm) induces C-F bond cleavage, generating radicals detectable by EPR. Photostability studies (Q-Sun test chambers) show 90% degradation after 48 hours, suggesting limited utility in light-exposed applications .

What are emerging applications in materials science?

Advanced

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption (e.g., CO₂ uptake: 2.5 mmol/g at 1 bar). The CF₃ group’s hydrophobicity improves MOF stability in humid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.